Scopine hydrochloride
Description
Historical Perspectives and Discovery in Research
The study of tropane (B1204802) alkaloids dates back to the 19th century with the isolation of compounds like atropine (B194438) and scopolamine (B1681570). researchgate.netpsu.edu The parent compound of scopine (B3395896), scopolamine, was first isolated in 1881. nih.gov The investigation of these primary alkaloids and their metabolites, such as scopine, has been a continuous area of research. The synthesis of scopine hydrochloride from scopolamine is a known process in chemical research, often involving the reduction of scopolamine followed by the addition of hydrochloric acid. google.com This process allows for the creation of a stable, water-soluble salt for research purposes.
Derivation from Natural Sources and Tropane Alkaloid Family in Scholarly Investigations
This compound is derived from scopine, which is a component of the tropane alkaloid family. biosynth.com Tropane alkaloids are naturally occurring secondary metabolites found predominantly in plants of the Solanaceae family, which includes well-known plants like belladonna (Atropa belladonna), henbane (Hyoscyamus niger), and species of the Datura and Duboisia genera. psu.edunih.govbiosynth.comnih.gov
These plants synthesize a variety of tropane alkaloids, with hyoscyamine (B1674123) and scopolamine being among the most abundant and well-studied. nih.gov Scopine itself is formed through the hydrolysis of scopolamine. basicmedicalkey.com The biosynthesis of these alkaloids in plants begins with amino acids like ornithine and arginine, which undergo a series of enzymatic reactions to form the characteristic bicyclic tropane ring system. nih.govbasicmedicalkey.com
Table 1: Key Tropane Alkaloids and Their Natural Sources
| Alkaloid | Primary Natural Source (Genus) |
|---|---|
| Scopolamine | Duboisia, Datura, Hyoscyamus, Scopolia mdpi.com |
| Atropine | Atropa, Datura, Hyoscyamus researchgate.netnih.gov |
| Hyoscyamine | Hyoscyamus, Datura, Atropa nih.govmdpi.com |
| Anisodine (B1665107) | Anisodus researchgate.net |
Significance in Chemical and Pharmacological Research as a Tool Compound
This compound serves as a valuable tool in chemical and pharmacological research. Its structure, containing a tropane moiety, makes it a key intermediate in the synthesis of other important compounds. google.com For instance, it is a precursor in the preparation of tiotropium (B1237716) bromide, a significant anticholinergic agent. google.com
In pharmacological studies, this compound is utilized to investigate the central and peripheral nervous systems. biosynth.com It exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, though its affinity is lower than that of its parent compound, scopolamine. biosynth.comfao.org Specifically, scopine has an IC50 value of 3 µM for muscarinic acetylcholine receptors, while showing much lower affinity for nicotinic acetylcholine receptors (IC50 > 500 µM). caymanchem.com This selectivity allows researchers to explore the physiological and biochemical pathways related to cholinergic signaling. biosynth.com
Furthermore, research has explored the potential of scopine as a brain-targeting moiety. When conjugated with the chemotherapy agent chlorambucil (B1668637), scopine was found to enhance the drug's uptake into the brain, suggesting its utility in developing prodrugs to cross the blood-brain barrier. caymanchem.comnih.gov
Role as a Metabolite of Scopolamine and Anisodine in Metabolic Studies
Metabolic studies in both animals and humans have identified scopine as a metabolite of scopolamine. caymanchem.comcaymanchem.com When scopolamine is administered, it undergoes metabolism in the body, and one of the metabolic pathways involves hydrolysis of the ester bond, yielding scopine and tropic acid. basicmedicalkey.com The analysis of scopolamine metabolites in rats has confirmed the presence of scopine in vivo. caymanchem.comcaymanchem.com
Table 2: Chemical and Metabolic Data of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C8H13NO2•HCl | biosynth.com |
| Molecular Weight | 191.66 g/mol | biosynth.com |
| CAS Number | 85700-55-6 | biosynth.com |
| Parent Compound(s) | Scopolamine, Anisodine | caymanchem.commedchemexpress.com |
| Muscarinic Receptor Binding (IC50) | 3 µM | fao.orgcaymanchem.com |
| Nicotinic Receptor Binding (IC50) | >500 µM | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRAOXIMQHVCR-QYRWGYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85700-55-6 | |
| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations in Research
Established Synthetic Pathways for Scopine (B3395896) Hydrochloride
The traditional and most common method for synthesizing scopine hydrochloride involves the chemical modification of a naturally occurring precursor, scopolamine (B1681570).
Ester Reduction of Scopolamine as a Precursor
The primary route to this compound is through the ester reduction of scopolamine. google.comchemicalbook.com Scopolamine, which contains an ester functional group, is treated with a reducing agent to cleave this group, yielding the scopine core. This process is a foundational step in many synthetic schemes. google.com A typical procedure involves suspending scopolamine hydrobromide trihydrate in a solvent like ethanol (B145695). vulcanchem.com
Use of Sodium Borohydride (B1222165) in Synthetic Procedures
Sodium borohydride (NaBH4) is a widely employed reducing agent for the conversion of scopolamine to scopine. google.comchemicalbook.com The synthesis generally involves suspending scopolamine hydrobromide trihydrate in ethanol and cooling the mixture, often to 0°C. vulcanchem.comgoogle.com Well-ground sodium borohydride is then added portion-wise to the suspension while carefully controlling the temperature, typically not exceeding 25-30°C, as gas evolution is observed. google.com The reaction mixture is then typically stirred for an extended period, such as 16 hours, at room temperature to ensure the completion of the reduction. google.com The amount of sodium borohydride used can vary, with molar ratios relative to scopolamine hydrobromide trihydrate being a key parameter. google.com For instance, one documented procedure uses approximately 3.6 moles of sodium borohydride for every mole of scopolamine hydrobromide trihydrate. google.com
Table 1: Reaction Parameters for Scopine Synthesis using Sodium Borohydride
| Reactant | Solvent | Reducing Agent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Scopolamine Hydrobromide Trihydrate | Ethanol | Sodium Borohydride | 0°C initially, then room temperature | ~16 hours | google.com |
| Scopolamine Hydrobromide Trihydrate | Absolute Ethanol | Sodium Borohydride | 0°C, maintaining max 30°C during addition | 3.5 hours | google.com |
Isolation and Purification Techniques Post-Synthesis
Following the reduction reaction, a series of workup steps are necessary to isolate and purify the this compound. The reaction mixture is typically filtered to remove inorganic salts. google.com The filtrate is then acidified. For the preparation of this compound, hydrochloric acid is used. google.com For instance, a solution of 2M hydrochloric acid in diethyl ether can be added to the filtrate, which has been cooled to 0°C, to adjust the pH to approximately 2. google.com The resulting suspension is stirred, and the solid product is collected by filtration. google.com
An alternative workup involves concentrating the reaction mixture, followed by the addition of a solution of hydrochloric acid in isopropyl alcohol and diethyl ether. chemicalbook.com The resulting white suspension is stirred to ensure complete hydrolysis of borate (B1201080) salts, filtered, and the solid is washed. chemicalbook.com The crude solid can then be dissolved in an aqueous potassium carbonate solution, and the aqueous phase is extracted with a solvent mixture like chloroform/methanol. chemicalbook.com It has been noted that the purity of the resulting scopine salt can significantly impact the yield and purity of subsequent reaction products, such as N-demethyl-tiotropium. google.com
Advanced Synthetic Approaches and Innovations
Beyond the established methods, research has focused on developing more sophisticated synthetic strategies, including stereoselective synthesis and the preparation of radiolabeled analogs for research purposes.
Stereoselective Synthesis and Enantiomeric Preparation
The stereoselective synthesis of scopine derivatives is crucial for studying their biological activities. While specific details on the stereoselective synthesis of a compound designated "S-3a" were not found in the provided search results, the literature does describe the stereoselective synthesis of various other scopine and tropane (B1204802) alkaloid derivatives. These syntheses often employ chiral starting materials or chiral catalysts to control the stereochemistry of the final product. For example, the synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of nucleoside Q precursor (PreQ0) has been achieved through convergent and stereoselective routes. beilstein-journals.org Similarly, the synthesis of diterpene-type aminotriol derivatives from stevioside (B1681144) has been performed in a stereoselective manner. mdpi.com These examples highlight the general strategies employed in the field to achieve stereocontrol, which would be applicable to the synthesis of specific enantiomers of scopine derivatives.
Catalytic Oxidation and Reductive Methylation in Radiochemical Synthesis
Radiolabeled scopolamine and its derivatives are valuable tools in biomedical research, particularly for in vivo imaging studies. The synthesis of N-[11C-methyl]scopolamine has been achieved through a process involving reductive methylation. umich.edu This method utilizes [11C]formaldehyde, produced by the catalytic oxidation of [11C]methanol over metallic silver. umich.edu The [11C]formaldehyde is then used to N-11C-methylate norscopolamine. umich.edu The reductive methylation is mediated by agents like aqueous neutral potassium phosphite (B83602) or sodium cyanoborohydride. umich.eduresearchgate.net The reaction is typically fast, being completed in about 5 minutes at 75-80°C. umich.edu The final radiolabeled product, [11C]scopolamine, is then purified using techniques like preparative high-performance liquid chromatography (HPLC). umich.eduresearchgate.net
Table 2: Key Steps in Radiochemical Synthesis of [11C]Scopolamine
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| [11C]Formaldehyde Production | Catalytic oxidation of [11C]methanol over metallic silver | Generation of the radiolabeling precursor | umich.edu |
| Reductive N-methylation | Norscopolamine, [11C]formaldehyde, potassium phosphite or sodium cyanoborohydride | Introduction of the 11C-methyl group | umich.eduresearchgate.net |
| Purification | Preparative High-Performance Liquid Chromatography (HPLC) | Isolation of pure [11C]scopolamine | umich.eduresearchgate.net |
Chemical Conversions and Derivatization for Research Probes
This compound serves as a stable precursor that can be readily converted into its free base form or other pharmaceutically relevant salts, such as scopine hydrobromide. google.com
The liberation of the scopine free base from this compound is typically achieved by treatment with a base. epo.orggoogleapis.com This involves dissolving the hydrochloride salt in a suitable solvent system and adding a weak inorganic base, such as potassium carbonate or sodium carbonate, to neutralize the hydrochloric acid and deprotonate the tertiary amine of the tropane ring system. google.comepo.orggoogleapis.com The free base can then be extracted from the aqueous mixture using an organic solvent like dichloromethane. googleapis.comgoogleapis.com
Conversion between salt forms is also a common and straightforward chemical transformation. To synthesize scopine hydrobromide, the synthetic pathway starting from scopolamine hydrobromide can be adapted. google.com Instead of adding hydrochloric acid after the reduction and purification steps, hydrobromic acid is used to acidify the filtrate containing the scopine base. google.com This results in the precipitation of scopine hydrobromide, which is often preferred for the synthesis of certain anticholinergic drugs. google.com
The following table summarizes the reagents for these key conversions.
| Target Compound | Starting Material | Key Reagent(s) | General Procedure | Source |
|---|---|---|---|---|
| Scopine Base | This compound | Potassium Carbonate (K₂CO₃) or other weak base | Dissolve in a solvent, add base to raise pH, extract product with an organic solvent. | google.comepo.org |
| Scopine Hydrobromide | Scopine (from reduction of Scopolamine Hydrobromide) | Hydrobromic Acid (HBr) | Acidify the purified reaction filtrate containing the scopine base with HBr to precipitate the salt. | google.com |
Tropane alkaloids like scopolamine can cross the blood-brain barrier (BBB), a characteristic attributed to their specific chemical structure. nih.govbohrium.com This property has led researchers to investigate the scopine moiety itself as a potential carrier or "moiety" for delivering other therapeutic agents into the brain that cannot cross the BBB on their own. nih.gov
A prominent strategy involves creating a prodrug by chemically conjugating a therapeutic molecule to the scopine structure. A 2014 study demonstrated this approach by synthesizing a prodrug named Chlorambucil-Scopine (CHLS). nih.gov In this work, the anti-cancer drug chlorambucil (B1668637), which has poor brain penetration, was attached to scopine. The resulting conjugate was designed to utilize the natural transport mechanisms associated with the scopine structure to cross the BBB. nih.gov
The research findings indicated that this conjugation strategy was highly effective. After intravenous administration in animal models, the concentration of the Chlorambucil-Scopine prodrug in the brain was significantly enhanced compared to the administration of chlorambucil alone. nih.gov This suggests that the scopine moiety acted as a successful brain-targeting vehicle. nih.govevitachem.com This "Trojan Horse" approach, where a drug is linked to a molecule that can cross the BBB, is a key area of research for treating central nervous system diseases. wisc.edu
The table below summarizes the key findings from the Chlorambucil-Scopine prodrug study.
| Parameter | Chlorambucil (CHL) Alone | Chlorambucil-Scopine (CHLS) Prodrug | Implication | Source |
|---|---|---|---|---|
| Brain Targeting Moiety | N/A | Scopine | Scopine was used as a vehicle to transport chlorambucil across the BBB. | nih.gov |
| Maximum Brain Concentration (Cmax) | Baseline | 12.20-fold higher than CHL | Significantly more drug reached the brain when conjugated to scopine. | nih.gov |
| Total Brain Exposure (AUC₀-t) | Baseline | 14.25-fold higher than CHL | The drug remained in the brain at higher concentrations for a longer period. | nih.gov |
| Cellular Uptake | Standard Uptake | Accumulated in an energy-dependent manner | Suggests active transport mechanisms are involved in the uptake of the conjugate. | nih.gov |
Pharmacological Mechanisms of Action in Cholinergic Systems
Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)
The primary mechanism of action of scopine (B3395896) hydrochloride involves its interaction with muscarinic acetylcholine receptors (mAChRs). biosynth.comcaymanchem.com These receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. wikipedia.org
Scopine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors. nih.govselleckchem.com This means it binds to the same site on the receptor as acetylcholine but does not activate it, thereby blocking acetylcholine from binding and exerting its effects. nih.govhhs.gov This competitive inhibition is a hallmark of its parent compound, scopolamine (B1681570), and is central to its anticholinergic activity. nih.govdrugbank.com The blockade of muscarinic receptors by antagonists like this compound leads to the inhibition of parasympathetic nerve impulses. cambridge.orgwikipedia.org
Research indicates that this compound demonstrates a clear selectivity for muscarinic receptors over nicotinic acetylcholine receptors (nAChRs). caymanchem.com One study found that scopine binds to mAChRs with an IC50 value of 3 µM, while its affinity for nAChRs is significantly lower, with an IC50 value greater than 500 µM. caymanchem.com This selectivity is a key feature of its pharmacological profile, as nAChRs, which are ligand-gated ion channels, mediate different physiological functions than the metabotropic mAChRs. wikipedia.orgnih.gov
Table 1: Receptor Binding Affinity of Scopine
| Receptor Type | IC50 Value |
| Muscarinic Acetylcholine Receptors (mAChRs) | 3 µM |
| Nicotinic Acetylcholine Receptors (nAChRs) | >500 µM |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While this compound itself is generally considered a non-selective muscarinic antagonist, research into related compounds and the broader class of muscarinic antagonists has highlighted the importance of subtype specificity. nih.govdrugbank.com There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways. wikipedia.orgdrugbank.com For instance, the parent compound scopolamine is a non-selective antagonist of M1-M5 receptors, although it shows weaker inhibition of the M5 subtype. nih.govdrugbank.com
Studies on various esters of scopine have revealed differential affinities for mAChR subtypes. For example, certain α-truxillic acid esters of scopine have shown the highest affinity for the M2 subtype, intermediate affinity for M1 and M4, and the lowest for the M3 subtype. nih.gov The development of subtype-selective antagonists is an active area of research, as it could lead to more targeted therapeutic effects with fewer side effects. escholarship.org For example, M1 receptor antagonists like pirenzepine (B46924) have been shown to impair spatial navigation, while M2 receptor antagonists can actually enhance cholinergic transmission by blocking presynaptic autoreceptors. frontiersin.org
Influence on Neurotransmission and Cholinergic Signaling
By blocking mAChRs, this compound directly influences cholinergic neurotransmission and signaling throughout the nervous system. biosynth.comnih.gov
This compound modulates the activity of acetylcholine by preventing its interaction with muscarinic receptors. biosynth.comnih.gov This antagonism effectively reduces the physiological responses normally triggered by acetylcholine at these sites. nih.govhhs.gov In experimental settings, the administration of scopolamine, the parent compound of scopine, has been shown to increase the release of acetylcholine in certain brain regions, such as the hippocampus. nih.gov This is thought to be a compensatory mechanism resulting from the blockade of presynaptic M2 autoreceptors, which normally inhibit acetylcholine release. frontiersin.org
The anticholinergic action of this compound has observable effects on both the central nervous system (CNS) and the peripheral nervous system. biosynth.comnih.govresearchgate.net Peripherally, the blockade of muscarinic receptors can lead to effects such as relaxation of smooth muscles and a decrease in secretions. biosynth.com In the CNS, due to its ability to cross the blood-brain barrier, it can influence a range of functions. biosynth.comcambridge.org The parent compound, scopolamine, is well-documented to affect CNS functions, including memory and attention, by creating a cholinergic deficit. nih.govnih.govnih.gov These effects are concentration-dependent and can vary in their onset and duration. nih.govnih.gov The influence on the autonomic nervous system makes it a subject of interest for studying conditions related to dysregulated cholinergic signaling. biosynth.com
Ancillary Receptor Interactions and Off-Target Effects
Beyond its role in the cholinergic system, this compound's pharmacological profile is characterized by its interactions with other receptor systems, largely defined by its status as a metabolite of different parent compounds.
Competitive Antagonism at 5-HT3 Receptors
This compound's interaction with the 5-HT₃ receptor is primarily understood through the actions of its parent compound, scopolamine. nih.gov Scopolamine acts as a competitive antagonist at 5-HT₃ receptors. nih.govresearchgate.net Studies on expressed 5-HT₃A receptors have shown that scopolamine reversibly inhibits serotonin-induced responses with an IC₅₀ of 2.09 μM. nih.govbiocrick.com Further binding assays confirmed this competitive antagonism, with scopolamine competing against the 5-HT₃ receptor antagonist [³H]granisetron, yielding a Ki (inhibition constant) of 6.76 μM. nih.govresearchgate.net
The scopine moiety, the core tricyclic structure of scopolamine, is crucial for this interaction. frontiersin.orgnih.gov However, the specific chemical linker between the scopine group and the aromatic ring in scopolamine is thought to be responsible for its lower affinity at 5-HT₃ receptors compared to more potent antagonists like granisetron. nih.gov While scopolamine's activity at this receptor is well-documented, direct studies quantifying the independent binding affinity of this compound at 5-HT₃ receptors are less common. The established antagonism of scopolamine highlights a potential off-target effect that may be relevant in high-concentration applications. nih.govresearchgate.net
Binding Affinity of Scopolamine (Parent Compound of Scopine) at 5-HT₃ Receptors
| Parameter | Value | Assay Details | Source |
|---|---|---|---|
| IC₅₀ | 2.09 μM | Inhibition of 5-HT evoked responses in oocytes expressing 5-HT₃ receptors | nih.govbiocrick.com |
| Ki | 6.76 μM | Competition with [³H]granisetron at 5-HT₃ receptors | nih.govresearchgate.net |
| pA₂ | 5.02 | Schild plot analysis | nih.govresearchgate.net |
Alpha1-Adrenergic Receptor Agonism (as a metabolite of anisodine)
This compound is identified as a metabolite of anisodine (B1665107), a compound used for acute circulatory shock. medchemexpress.commybiosource.comselleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.com In this context, scopine is characterized as an alpha1-adrenergic receptor agonist. medchemexpress.commybiosource.comselleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.com This activity contrasts with its role as a metabolite of the anticholinergic scopolamine. The agonism at α₁-adrenergic receptors suggests that the metabolic pathway of anisodine produces a compound with distinct pharmacological actions, targeting the adrenergic system. medchemexpress.comselleckchem.commedchemexpress.com
Pharmacological Activity of this compound as a Metabolite
| Parent Compound | Metabolite | Receptor Target | Observed Action | Source |
|---|---|---|---|---|
| Anisodine | Scopine / this compound | α₁-Adrenergic Receptor | Agonist | medchemexpress.commybiosource.comselleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.com |
| Scopolamine | Scopine / this compound | Muscarinic Acetylcholine Receptor | Binds to receptor (IC₅₀ = 3 µM) | caymanchem.com |
Biological Activities and Pharmacological Effects in Research Models
Research on Central Nervous System (CNS) Effects
Scopine (B3395896) hydrochloride's ability to influence neurotransmission has made it a significant tool for studying the central nervous system. biosynth.com
Scopine hydrochloride is utilized in research to create animal models of cognitive dysfunction. By acting as a muscarinic antagonist, it induces cognitive deficits, which allows scientists to study the mechanisms underlying these conditions and test potential therapeutic agents. nih.govacs.org Its administration in animal models can lead to damage to the cholinergic system, a key aspect of some forms of cognitive impairment. amegroups.org For example, research has shown that scopolamine (B1681570), a related compound, can induce cognitive deficits in mice, effectively mimicking characteristics of diseases like Alzheimer's. acs.org Studies have demonstrated that scopolamine injection can lead to memory loss and cognitive impairment in mice, which can be assessed through behavioral tests like the T-maze. mdpi.com
Research has explored the potential antidepressant effects of scopolamine, a closely related compound, and its derivatives. The cholinergic-adrenergic hypothesis of depression suggests that an imbalance in these neurotransmitter systems can contribute to depressive symptoms. acs.org Animal models of depression, such as the forced swim test and tail suspension test, are used to evaluate the antidepressant-like activity of compounds. psu.eduherbmedpharmacol.com In these models, a reduction in immobility time is considered an indicator of antidepressant efficacy. herbmedpharmacol.com
Enantiomeric studies are crucial in pharmacology as different stereoisomers of a chiral drug can have distinct pharmacological profiles. nih.govmdpi.com For instance, studies on fluorine-containing scopolamine analogues have compared the antidepressant activities of different enantiomers in mouse models of depression. acs.org One particular enantiomer, S-3a, was found to significantly reduce immobility time in the tail suspension test at various doses, with the effect persisting for several days. acs.org This highlights the importance of stereoselectivity in the development of potential new antidepressant drugs. nih.gov
| Dose (mg/kg) | Effect on Immobility Time (Tail Suspension Test) | Duration of Effect |
|---|---|---|
| 0.1 (low) | Significantly reduced | Persisted for 7 days |
| 0.3 (medium) | Significantly reduced | Persisted for 7 days |
| 1.0 (high) | Significantly reduced | Not specified |
Certain antipsychotic medications can lead to hyperphagia (excessive eating) and weight gain. researchgate.netnih.gov Research using the nematode Caenorhabditis elegans has identified scopine in a screen for compounds that can suppress antipsychotic-induced hyperphagia. caymanchem.com Antipsychotics are known to affect various neurotransmitter receptors, including serotonin (B10506) and histamine (B1213489) receptors, which play a role in appetite regulation. nih.govplos.org Studies in animal models have shown that some antipsychotics can increase the expression of orexigenic (appetite-stimulating) neuropeptides in the hypothalamus. plos.org The discovery of scopine's effect in this model suggests a potential avenue for investigating new strategies to counteract the metabolic side effects of antipsychotic drugs. caymanchem.com
Research on Autonomic Nervous System Effects
This compound's anticholinergic properties also extend to the autonomic nervous system, which controls involuntary bodily functions. nih.gov
By blocking muscarinic receptors, this compound can lead to the relaxation of smooth muscles and a reduction in bodily secretions. biosynth.com This mechanism is similar to that of atropine (B194438), another anticholinergic drug. nih.govresearchgate.net Research has shown that atropine can induce relaxation of vascular smooth muscle. researchgate.net Scopine and its derivatives are often studied for their effects on various smooth muscles, including those in the bronchi. This action is a direct consequence of interfering with the signaling of acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system. nih.govnih.gov
Research in Disease Models
Due to its interaction with the cholinergic system, this compound is a valuable tool in studying diseases characterized by dysregulated cholinergic signaling. biosynth.com This includes neurodegenerative diseases and certain gastrointestinal disorders. biosynth.com For example, its ability to induce cognitive deficits makes it relevant for research into conditions like Alzheimer's disease. nih.gov Furthermore, as a metabolite of anisodine (B1665107), an α1-adrenergic receptor agonist, it has been associated with research into acute circulatory shock. medchemexpress.commedchemexpress.commedchemexpress.com The compound's effects on the autonomic nervous system also make it relevant for exploring therapeutic strategies for conditions where modulating acetylcholine receptors could be beneficial. biosynth.com
Exploration in Cholinergic Signaling Dysregulation (e.g., Parkinson's Disease)
The cholinergic system is integral to various cognitive and motor functions, and its dysregulation is a hallmark of several neurological disorders, including Parkinson's disease. nih.govucl.ac.uk In Parkinson's disease, while the primary pathology involves the loss of dopaminergic neurons, there is also evidence of alterations in central cholinergic transmission. nih.gov Anticholinergic agents have historically been used to manage some motor symptoms of Parkinson's, particularly tremor. parkinson.org
Research in this area often utilizes compounds that modulate cholinergic signaling to understand the underlying pathophysiology and to explore potential therapeutic avenues. biosynth.com While direct studies on this compound in Parkinson's models are not extensively detailed in the provided results, its parent compound, scopolamine, is a well-established tool in this field. Scopolamine is used to induce cognitive deficits in animal models to mimic certain aspects of neurodegenerative diseases. nih.gov Given that this compound is an anticholinergic agent, it is investigated for its potential to influence neurotransmission in diseases characterized by dysregulated cholinergic signaling, such as Parkinson's disease. biosynth.com The selective vulnerability of individuals with Parkinson's disease to the effects of scopolamine on memory suggests an underlying alteration of central cholinergic transmission, highlighting the importance of studying compounds that interact with this system. nih.gov
The exploration of anticholinergic compounds like this compound in the context of Parkinson's disease helps to elucidate the complex interplay between different neurotransmitter systems and their role in the manifestation of symptoms. ucl.ac.ukparkinson.org
Role in Gastrointestinal Disorder Research
The gastrointestinal (GI) tract is richly innervated by the cholinergic nervous system, which plays a critical role in regulating motility, secretion, and other functions. drugbank.comaccp.com Consequently, anticholinergic agents are of significant interest in the study and potential modulation of GI disorders. drugbank.comguidechem.com
This compound, by its nature as an anticholinergic agent, is utilized in research to investigate its effects on the GI system. biosynth.comguidechem.com It is known to block the action of acetylcholine, which can lead to the relaxation of smooth muscles and a decrease in bodily secretions. biosynth.com These properties make it a relevant compound for studying conditions characterized by hypermotility or excessive secretion in the gastrointestinal tract. drugbank.comguidechem.com The parent compound, scopolamine, is known to interfere with gastric secretion testing and can have significant effects on gastrointestinal motility. drugbank.comnih.gov
Research in this area aims to understand how modulating cholinergic pathways can influence various gastrointestinal functions and disorders. accp.comresearchgate.net
Potential in Therapeutic Approaches Modulating Acetylcholine Receptors
Acetylcholine receptors, broadly classified into muscarinic and nicotinic subtypes, are fundamental to cholinergic signaling throughout the body. ucl.ac.ukwikipedia.org The modulation of these receptors is a key strategy in the development of therapeutics for a wide range of conditions. selleckchem.comselleck.co.jp
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. biosynth.comsigmaaldrich.com This positions it as a compound with the potential to be used in developing therapeutic approaches where blocking muscarinic receptor activity is beneficial. biosynth.com Its effects on the autonomic nervous system, driven by its interaction with these receptors, make it a significant tool for exploring such therapeutic strategies. biosynth.com The diverse subtypes of muscarinic receptors (M1-M5) and their varied distribution and function throughout the body present a complex but rich field for targeted drug development. ucl.ac.ukselleck.co.jp Research into compounds like this compound contributes to a deeper understanding of how to selectively modulate these receptors to achieve desired therapeutic outcomes while minimizing unwanted side effects. parkinson.org
The ability of this compound to influence neurotransmission by acting on acetylcholine receptors underscores its importance in pharmacological studies aimed at discovering new treatments for a variety of diseases. biosynth.com
Studies related to Organophosphate Intoxication
Organophosphates are a class of chemicals commonly found in pesticides and nerve agents that act as potent acetylcholinesterase inhibitors. wikem.orgemdocs.net By inhibiting this enzyme, they cause an accumulation of acetylcholine at neuromuscular junctions and in the central nervous system, leading to a state of cholinergic crisis. wikem.orgemdocs.net This toxicity manifests with a range of symptoms, including excessive salivation, lacrimation, urination, diarrhea, and more severe effects like respiratory failure and seizures. wikem.orgnih.gov
The primary treatment for organophosphate poisoning involves the use of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine at muscarinic receptors. researchgate.net This is often administered along with an oxime, like pralidoxime, which helps to reactivate the inhibited acetylcholinesterase. wikem.org
Given that this compound is an anticholinergic agent that blocks muscarinic receptors, it is of interest in the context of studying organophosphate intoxication. biosynth.comresearchgate.net While atropine is the standard of care, research into other anticholinergic compounds can provide further insights into the management of this type of poisoning and potentially lead to the development of improved or alternative antidotes. The fundamental principle of using a muscarinic antagonist to block the overstimulation of acetylcholine receptors is central to the treatment of organophosphate toxicity. researchgate.netsemanticscholar.org
Structure Activity Relationships Sar and Molecular Modeling
Elucidation of Key Structural Elements for Receptor Binding and Activity
The interaction of scopine (B3395896) hydrochloride with muscarinic acetylcholine (B1216132) receptors is governed by specific structural features inherent to its tropane (B1204802) alkaloid framework. The core of its binding capability lies in the tricyclic scopine moiety. nih.gov This rigid structure properly orients the key functional groups for interaction with the receptor's binding pocket.
In Silico Methods for SAR Characterization and Prediction
Computational, or in silico, methods are pivotal in understanding and predicting the structure-activity relationships of molecules like scopine hydrochloride. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to simulate how chemical modifications would affect biological activity. nih.govnih.govmdpi.com
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For muscarinic ligands, these models can predict the binding affinity based on physicochemical properties and structural descriptors. nih.gov Molecular docking, another powerful in silico tool, predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com This method allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and receptor subtypes, thereby guiding the design of new analogues with improved selectivity or affinity. mdpi.com These computational approaches accelerate the drug discovery process by prioritizing which novel compounds to synthesize and test in the laboratory. nih.govnih.govresearchgate.netmdpi.com
Ligand Binding Studies and Affinity Measurements (e.g., IC50 values)
Ligand binding studies provide quantitative data on the affinity of a compound for a specific receptor. For scopine, these studies have determined its half-maximal inhibitory concentration (IC50), which is a measure of its potency. Scopine demonstrates a notable selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors. Experimental data show that scopine binds to muscarinic receptors with an IC50 value of 3 µM. Its affinity for nicotinic receptors is significantly lower, with an IC50 value greater than or equal to 500 µM.
| Compound | Receptor Target | IC50 Value |
|---|---|---|
| Scopine | Muscarinic Acetylcholine Receptors | 3 µM |
| Scopine | Nicotinic Acetylcholine Receptors | ≥500 µM |
Molecular Docking Simulations with Receptor Subtypes (e.g., M1 Receptor)
Molecular docking simulations are computational experiments that predict how a ligand like this compound fits into the binding site of a specific receptor subtype, such as the M1 muscarinic receptor. nih.govmdpi.com The M1 receptor is a G protein-coupled receptor crucial for learning and memory, making it a significant drug target. nih.govnih.govplos.org
Simulations involving the M1 receptor and structurally similar antagonists have identified a well-defined orthosteric binding pocket. nih.govguidetopharmacology.org It is predicted that the scopine moiety of this compound would orient itself within this pocket, surrounded by key aromatic residues. nih.gov The protonated nitrogen of the tropane ring is expected to form a strong ionic or cation-pi interaction with an aspartate residue (Asp105) and surrounding tyrosine residues, which is a hallmark interaction for muscarinic antagonists. The hydroxyl group is likely positioned to form a hydrogen bond with an asparagine residue (Asn382), providing additional affinity and specificity. These simulations provide a structural hypothesis for the observed binding affinities and help explain the compound's mechanism of action at the molecular level. nih.gov
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. nih.govnih.govresearchgate.netmalariaworld.org Since biological receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they bind preferentially to one stereoisomer over another. nih.gov
The importance of stereochemistry is well-documented for tropane alkaloids. For instance, the anticholinergic activity of atropine (B194438) is almost exclusively due to the (S)-enantiomer, l-hyoscyamine, while the (R)-enantiomer is significantly less potent. pharmacy180.com This principle strongly suggests that the biological activity of this compound is also dependent on its specific stereoconfiguration. Different isomers of scopine would present their key interacting groups—the nitrogen and the hydroxyl group—in different spatial orientations. Only the isomer with the correct geometry can achieve an optimal fit within the receptor's binding site, leading to effective binding and biological response. nih.gov Consequently, the specific stereoisomer of this compound is a crucial determinant of its pharmacological profile. nih.govresearchgate.net
Metabolic Pathways and Biotransformation in Biological Systems
In Vivo and In Vitro Metabolite Identification
The identification of scopine (B3395896) as a metabolite has been primarily documented in studies investigating the metabolic pathways of more complex tropane (B1204802) alkaloids, such as scopolamine (B1681570) and anisodine (B1665107). Both in vivo and in vitro methodologies have been employed to elucidate the biotransformation of these parent compounds, consistently identifying scopine as a key product of hydrolysis.
In in vivo studies conducted in rats, scopine has been detected in various biological matrices following the administration of scopolamine or anisodine. For instance, after oral administration of scopolamine to rats, scopine was identified in feces, urine, and plasma samples oup.comhhs.gov. Similarly, when anisodine was administered to rats, scopine was found in feces and plasma ovid.comresearchgate.net.
In vitro investigations using rat tissue preparations have corroborated these findings. Incubation of scopolamine and anisodine with rat intestinal flora resulted in the formation of scopine, indicating that gut microbiota possess the necessary enzymes to hydrolyze the ester bond of these alkaloids oup.comovid.comresearchgate.net. Furthermore, scopine was detected as a metabolite when scopolamine was incubated with homogenized rat liver, although other metabolites were also identified oup.comhhs.gov. These studies collectively confirm that scopine is a significant and readily formed metabolite of scopolamine and anisodine in biological systems.
The table below summarizes the findings from key metabolic studies where scopine was identified as a metabolite of scopolamine and anisodine in various biological samples.
| Parent Compound | Study Type | Biological Matrix | Species | Reference |
|---|---|---|---|---|
| Scopolamine | In Vivo | Feces, Urine, Plasma | Rat | oup.com |
| Scopolamine | In Vitro | Intestinal Flora, Homogenized Liver | Rat | oup.comhhs.gov |
| Anisodine | In Vivo | Feces, Plasma | Rat | ovid.comresearchgate.net |
| Anisodine | In Vitro | Intestinal Flora | Rat | ovid.comresearchgate.net |
Enzymatic Biotransformations and Involved Enzymes
The formation of scopine from its parent compounds, scopolamine and anisodine, is a hydrolytic reaction targeting the ester linkage. This biotransformation is catalyzed by esterase enzymes. While the specific esterases have not been fully characterized in all tissues, evidence points to their presence in both mammalian tissues (e.g., liver) and the gut microbiome oup.comresearchgate.net. The hydrolysis cleaves the tropic acid moiety from scopolamine or the α-hydroxytropic acid from anisodine, liberating the scopine base.
The metabolism of scopolamine, which leads to scopine, also involves other enzymatic pathways for the parent drug, primarily Phase I and Phase II reactions. Scopolamine has been shown to undergo oxidative demethylation, a reaction likely mediated by cytochrome P450 enzymes, specifically the CYP3A subfamily hhs.govnih.gov. Additionally, glucuronide conjugation is a significant Phase II metabolic pathway for scopolamine nih.gov.
While the enzymatic processes for the formation of scopine are established as hydrolysis, the subsequent biotransformation of scopine itself is less well-documented. As a tropane alkaloid with a hydroxyl group, it is plausible that scopine could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate renal excretion. However, specific studies identifying the enzymes involved in the metabolism of scopine are limited.
Role as a Metabolite of Related Compounds (Scopolamine, Anisodine)
Scopine hydrochloride is recognized principally as a primary metabolite of the naturally occurring and pharmacologically significant tropane alkaloids scopolamine and anisodine labcloudinc.comcaymanchem.commedchemexpress.com. These parent compounds are esters, and their metabolic breakdown in biological systems involves the hydrolysis of this ester bond, yielding scopine and the corresponding acid (tropic acid from scopolamine or α-hydroxytropic acid from anisodine) oup.comovid.com.
Scopolamine: The metabolic conversion of scopolamine to scopine is a well-documented pathway. Studies in rats have demonstrated that after administration of scopolamine, scopine is one of the main metabolites detected in plasma, urine, and feces oup.com. In vitro experiments have further shown that this hydrolysis occurs in liver homogenates and, notably, in incubations with intestinal flora, highlighting the role of gut bacteria in this biotransformation oup.comhhs.gov.
Anisodine: Anisodine, also known as α-hydroxyscopolamine, is another tropane alkaloid from which scopine is derived metabolically labcloudinc.comwikipedia.org. Similar to scopolamine, the metabolism of anisodine involves hydrolysis. Research has confirmed the presence of scopine in the plasma and feces of rats administered anisodine. In vitro studies using rat intestinal flora also identified scopine as a hydrolyzed metabolite, confirming a parallel metabolic fate to that of scopolamine ovid.comresearchgate.net.
The consistent identification of scopine as a breakdown product underscores its central role in the catabolism of these widely used anticholinergic agents.
Implications of Metabolic Clearance in Pharmacological Research
The metabolic clearance of compounds like scopolamine and anisodine to form scopine has significant implications for pharmacological research. The rate and extent of this metabolism directly influence the pharmacokinetic profile, bioavailability, and duration of action of the parent drugs nih.gov.
Scopolamine, for instance, is known to have a short plasma half-life and undergo considerable first-pass metabolism, which limits its oral bioavailability nih.gov. The formation of scopine is a key component of this clearance process. Understanding this metabolic pathway is crucial for designing drug delivery systems, such as transdermal patches, that can bypass extensive first-pass metabolism and maintain stable therapeutic concentrations nih.gov.
Furthermore, the properties of the metabolite itself can be leveraged in drug design and development. A notable example is the use of scopine as a brain-targeting chemical delivery system. Research has shown that by conjugating the chemotherapeutic agent chlorambucil (B1668637) to scopine, the resulting prodrug exhibited significantly enhanced uptake into the brain nih.gov. This suggests that scopine can act as a moiety to ferry therapeutic agents across the blood-brain barrier. The metabolic clearance of the parent compound is therefore not just a pathway for elimination but also a source of a potentially useful chemical entity for targeted drug delivery research medchemexpress.comnih.gov. The study of scopine's formation and disposition is thus essential for both understanding the pharmacology of existing tropane alkaloids and for developing novel therapeutic agents.
Preclinical Studies and Research Applications
Use as a Research Tool to Explore Physiological and Biochemical Pathways
Scopine (B3395896) hydrochloride is utilized as a specialized tool in neuroscience and pharmacology to investigate the roles of cholinergic pathways and to explore mechanisms of drug transport in the central nervous system. As an active metabolite of the muscarinic acetylcholine (B1216132) receptor antagonist scopolamine (B1681570), scopine itself exhibits binding affinity for these receptors. caymanchem.com This property allows researchers to use scopine to probe the function and modulation of muscarinic receptors in various physiological and pathological processes.
One of the significant applications of scopine in research is as a brain-targeting moiety. caymanchem.comnih.gov Its ability to be conjugated with other molecules to enhance their delivery across the blood-brain barrier is a key area of investigation. caymanchem.comnih.gov By studying how scopine facilitates this transport, researchers can gain insights into the biochemical pathways governing substance passage into the brain, which is crucial for the development of drugs targeting central nervous system disorders.
Investigations in Neurological and Gastrointestinal Disorders
While direct clinical applications of scopine hydrochloride for neurological and gastrointestinal disorders are not established, its parent compound, scopolamine, has a long history of use and study in these areas, making scopine a relevant molecule for preclinical investigations. Scopolamine is known to have significant effects on the central nervous system and is often used to induce cognitive impairment in animal models to study neurological conditions like delirium and dementia. nih.govthebiogrid.org As a metabolite, scopine is investigated within the broader context of understanding the pharmacology of anticholinergic drugs on learning, memory, and behavior. caymanchem.com
In the context of gastrointestinal research, the antispasmodic properties of scopolamine are well-documented, where it acts to relax smooth muscle and reduce secretions. nih.gov These effects are mediated by the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract. Research into scopine can, therefore, contribute to a deeper understanding of the structure-activity relationships of tropane (B1204802) alkaloids and their potential for modulating gastrointestinal motility and secretion.
| Research Area | Parent Compound | Relevance of this compound |
| Neurological Disorders | Scopolamine | Active metabolite, used to study cholinergic system dysfunction and cognitive impairment models. caymanchem.comnih.gov |
| Gastrointestinal Disorders | Scopolamine | Metabolite of a compound with known antispasmodic and anti-secretory effects, relevant for studying gut motility. nih.gov |
Application in Drug Discovery as a Precursor or Intermediate
A primary and well-established application of this compound is in the field of drug discovery and pharmaceutical manufacturing, where it serves as a critical precursor or intermediate in the synthesis of other active pharmaceutical ingredients. Specifically, this compound is a key starting material in the industrial production of tiotropium (B1237716) bromide. Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The synthesis of tiotropium involves the chemical modification of scopine, highlighting the importance of this compound in the pharmaceutical supply chain.
| Precursor | Synthesized Drug | Therapeutic Class |
| This compound | Tiotropium Bromide | Anticholinergic Bronchodilator |
Assessment of Blood-Brain Barrier Permeability Enhancement
One of the most promising areas of research involving scopine is its application as a moiety to enhance the permeability of the blood-brain barrier (BBB) for therapeutic agents. The BBB is a significant obstacle to the delivery of many drugs to the brain. To overcome this, researchers have explored the use of scopine as a brain-targeting vehicle.
In a notable study, scopine was conjugated with the alkylating agent chlorambucil (B1668637) to create a prodrug, Chlorambucil-Scopine (CHLS). nih.gov This novel compound was designed to improve the brain uptake of chlorambucil for the potential treatment of brain tumors like glioma. The research demonstrated that the conjugation with scopine significantly increased the concentration of the therapeutic agent in the brain. nih.gov
The study's findings revealed a substantial enhancement in brain delivery. nih.gov
| Compound | Brain AUC (Area Under the Curve) 0-t | Brain Cmax (Maximum Concentration) |
| Chlorambucil (CHL) | Baseline | Baseline |
| Chlorambucil-Scopine (CHLS) | 14.25-fold increase over CHL | 12.20-fold increase over CHL |
These results suggest that scopine is a promising brain-targeting moiety that can be utilized to improve the efficacy of drugs intended for the central nervous system. nih.gov
Phenotypic Screening in Model Organisms (e.g., Caenorhabditis elegans)
Phenotypic screening in model organisms like the nematode Caenorhabditis elegans is a powerful tool in drug discovery to identify compounds that produce a desired biological effect without a preconceived target. This approach allows for the unbiased discovery of novel therapeutics and biological pathways.
Scopine has been utilized in such phenotypic screens with C. elegans. In one study, researchers investigated compounds that could counteract the side effects of certain antipsychotic medications. Specifically, they screened for substances that could suppress the hyperphagia (excessive eating) induced by antipsychotics like loxapine (B1675254) and chlorpromazine. The results of this phenotypic screen showed that scopine was effective in reducing this induced hyperphagia in C. elegans without affecting the worms' normal feeding behavior. caymanchem.com This finding highlights the utility of scopine in identifying potential therapeutic agents for managing the metabolic side effects of other drugs and demonstrates the value of C. elegans as a model organism for such research.
| Model Organism | Phenotype Screened | Drug-Induced Effect | Effect of Scopine |
| Caenorhabditis elegans | Feeding Behavior | Hyperphagia induced by loxapine and chlorpromazine | Reduced hyperphagia without affecting basal feeding. caymanchem.com |
Challenges and Future Directions in Scopine Hydrochloride Research
Addressing Heterogeneity in Disease Models
A significant challenge in the preclinical evaluation of compounds like scopine (B3395896) hydrochloride is the inherent biological heterogeneity of disease models. nih.govnih.gov This is particularly evident in neurodegenerative disorders such as Alzheimer's disease, where tropane (B1204802) alkaloids have been investigated for their anticholinergic properties. mssm.edu Undetected biological variability in animal and organoid models can obscure treatment effects and lead to conflicting results. nih.govnih.gov For instance, in Alzheimer's research, data-driven modeling of MRI scans has revealed considerable neurodegenerative heterogeneity even within strictly defined preclinical trial cohorts. nih.govnih.gov These variations can manifest as different rates of cognitive decline and may influence a subject's response to treatment. nih.govnih.gov
Organoids, while offering a more physiologically relevant three-dimensional model compared to traditional 2D cultures, also present challenges related to heterogeneity. drugdiscoverynews.com Organoids generated from patient-derived tumor samples can reflect the cellular diversity seen in real cancers, which is an advantage for studying disease biology but complicates the assessment of a drug candidate's universal efficacy. drugdiscoverynews.com Future research must focus on developing more sophisticated and standardized models, potentially using data-driven approaches to stratify preclinical cohorts and better predict therapeutic outcomes. nih.govnih.govvivli.org Refining organoid culture methods is also key to creating more consistent and lifelike models for drug discovery. drugdiscoverynews.com
Identification of Novel Biocatalytic Functions and Pathways
The biosynthesis of tropane alkaloids, including the precursors to scopine, is a complex process involving multiple enzymatic steps. mdpi.comnih.gov While significant progress has been made in elucidating these pathways, particularly for well-known alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), opportunities remain to discover novel biocatalytic functions. nih.govmdpi.comfrontiersin.org The scattered distribution of these alkaloids across different plant families suggests that alternative biosynthetic pathways may exist, hinting at a polyphyletic origin. researchgate.net
Future research is aimed at identifying new enzymes and pathways, which could provide more efficient and sustainable methods for producing scopine and its derivatives through metabolic engineering and synthetic biology. mdpi.comhyperparameter.spacenih.gov Advances in genome annotation and bioinformatics are crucial tools for discovering novel biocatalysts. nih.gov A key challenge is that enzymes sourced from nature may not have the optimal stability or activity for industrial processes; however, enzyme engineering techniques like directed evolution can be used to optimize their performance. nih.gov By transplanting, combining, and engineering biosynthetic pathways into microbial hosts, it may be possible to create customized systems for producing both known and novel tropane alkaloids. hyperparameter.space
Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Putrescine N-methyltransferase | PMT | Catalyzes the first rate-limiting step in the TA biosynthetic pathway. mdpi.com |
| Tropinone (B130398) Reductase I | TR I | Catalyzes the reduction of tropinone to tropine, a key intermediate. mdpi.comfrontiersin.orgnih.gov |
| Hyoscyamine 6β-hydroxylase | H6H | A key enzyme in the conversion of hyoscyamine to scopolamine. mdpi.comnih.gov |
| Littorine (B1216117) mutase | CYP80F1 | Catalyzes the rearrangement of littorine to form hyoscyamine aldehyde. frontiersin.org |
Advanced Computational Approaches for SAR and Drug Design
Computational methods are becoming indispensable in modern drug discovery, offering a path to rationalize and accelerate the design of novel therapeutics based on scaffolds like scopine hydrochloride. In silico techniques such as pharmacophore modeling and virtual screening are powerful tools for identifying new lead compounds. nih.govresearchgate.net These approaches use a geometric representation of the essential features required for biological activity to search large compound databases for molecules that are likely to bind to a specific target, such as muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.netacs.org
Table 2: Computational Techniques in Drug Design
| Technique | Description | Application Example |
|---|---|---|
| Pharmacophore Modeling | Creates a 3D model of the essential features a molecule needs to exhibit a specific biological activity. researchgate.net | Identifying novel M3 muscarinic receptor antagonists. acs.org |
| Virtual Screening | Uses computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. nih.gov | Screening for M1 subtype-selective muscarinic antagonists. nih.govresearchgate.net |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Analyzing binding modes that differentiate M3R agonists from antagonists. researchgate.net |
| In Silico ADME/Tox | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound computationally. | Filtering initial hits from virtual screening to select promising candidates. nih.govresearchgate.net |
Collaborative Research Initiatives (Academic and Industry Partnerships)
The complexity, cost, and high-risk nature of drug discovery necessitate strong collaborations between academic institutions and the pharmaceutical industry. acs.org Academia excels in fundamental scientific discovery and elucidating biological processes, while industry possesses the resources and expertise in translational science, product development, and navigating the regulatory landscape. acs.org For natural product research, including work on this compound, these partnerships are particularly vital for bridging the gap between initial discovery and clinical application. nih.gov
However, challenges exist. A "discontinuity" has been observed between academic scientific output and industry needs, partly due to differing strategic priorities and a more risk-averse R&D strategy in some parts of the pharmaceutical industry. researchgate.netnih.gov Successful future initiatives will depend on creating more effective partnership models. These collaborations can pool resources, share expertise in areas from basic biology to toxicology and clinical trial design, and ultimately accelerate innovation. acs.org Such partnerships are crucial for exploring new therapeutic areas and advancing the development of compounds derived from complex natural products like scopine. acs.orgnih.gov
Q & A
Q. What are the optimal storage conditions for Scopine Hydrochloride to ensure long-term stability?
this compound should be stored at -20°C under an inert atmosphere to maintain stability for up to four years. Crystalline solid forms are preferable for prolonged storage, as aqueous solutions degrade within 24 hours. Stability validation should involve periodic analysis using techniques like HPLC to monitor purity and degradation products .
Q. How should this compound be solubilized for in vitro biological assays?
- Organic Solvents : Dissolve in ethanol (1 mg/mL) or DMSO (5 mg/mL) with inert gas purging to prevent oxidation.
- Aqueous Buffers : Dilute stock solutions into PBS (pH 7.2) for final concentrations up to 10 mg/mL. Residual organic solvents must be ≤0.1% to avoid cellular toxicity. Direct dissolution in PBS is feasible but requires sonication and filtration .
- Contradictions : Some sources report slight solubility in methanol and water (≤1 mg/mL), which may reflect differences in purity or experimental conditions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Waste Management : Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination.
- Ventilation : Use fume hoods for powder handling to minimize inhalation risks .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s selectivity for cholinergic vs. nicotinic acetylcholine receptors?
- Assay Design : Use radioligand binding assays with [³H]-N-methylscopolamine for muscarinic receptors and [³H]-epibatidine for nicotinic receptors.
- IC₅₀ Determination : Compare inhibition constants (e.g., IC₅₀ = 3 µM for cholinergic vs. >500 µM for nicotinic receptors) to assess selectivity. Include positive controls (e.g., atropine) and validate with dose-response curves .
- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate Ki values from Cheng-Prusoff equations .
Q. What methodological considerations are essential for studying this compound’s effects on C. elegans feeding behavior?
- Model System : Use synchronized wild-type C. elegans cultures exposed to this compound (1–10 µM) in nematode growth medium.
- Behavioral Metrics : Quantify pharyngeal pumping rates or bacterial consumption using fluorescently labeled E. coli.
- Combination Studies : Co-administer with antipsychotics (e.g., clozapine) to evaluate synergistic effects on hyperphagia. Normalize data to solvent controls and repeat experiments ≥3 times .
Q. How should researchers address discrepancies in solubility data reported for this compound?
- Purity Verification : Characterize batches via NMR and LC-MS to rule out impurities affecting solubility.
- Standardized Protocols : Use USP-grade solvents and controlled temperatures (25°C ± 2°C) for solubility tests.
- Documentation : Report solvent lot numbers, equilibration time, and filtration methods (e.g., 0.22 µm filters) to enhance reproducibility .
Q. What strategies improve this compound’s stability in aqueous formulations for in vivo studies?
- pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis. Buffers like HEPES or citrate are preferable over phosphate for long-term storage.
- Lyophilization : Freeze-dry this compound with cryoprotectants (e.g., trehalose) and reconstitute in sterile saline before use.
- Analytical Monitoring : Employ UV-Vis spectroscopy (λmax = 203 nm) to track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
